1,3-Thiazinane-2-thione 1,3-Thiazinane-2-thione
Brand Name: Vulcanchem
CAS No.: 5554-48-3
VCID: VC1998083
InChI: InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
SMILES: C1CNC(=S)SC1
Molecular Formula: C4H7NS2
Molecular Weight: 133.2 g/mol

1,3-Thiazinane-2-thione

CAS No.: 5554-48-3

Cat. No.: VC1998083

Molecular Formula: C4H7NS2

Molecular Weight: 133.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Thiazinane-2-thione - 5554-48-3

Specification

CAS No. 5554-48-3
Molecular Formula C4H7NS2
Molecular Weight 133.2 g/mol
IUPAC Name 1,3-thiazinane-2-thione
Standard InChI InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Standard InChI Key DDDWOMIVMIHAEN-UHFFFAOYSA-N
SMILES C1CNC(=S)SC1
Canonical SMILES C1CNC(=S)SC1

Introduction

Physical and Chemical Properties

Structure and Identification

1,3-Thiazinane-2-thione is characterized by a six-membered heterocyclic ring containing a nitrogen atom at position 3 and a sulfur atom at position 1, with a thione group (C=S) at position 2. The compound is also known by several synonyms including tetrahydro-1,3-thiazine-2-thione and 5,6-dihydro-4H-1,3-thiazine-2-thiol (in its tautomeric form) .

The key identification parameters of 1,3-thiazinane-2-thione are summarized in Table 1.

Table 1: Identification Parameters of 1,3-Thiazinane-2-thione

ParameterValue
CAS Number5554-48-3
Molecular FormulaC₄H₇NS₂
Molecular Weight133.2 g/mol
AppearanceWhite crystalline powder
Melting Point138–140 °C
IUPAC Name1,3-Thiazinane-2-thione
SynonymsTetrahydro-1,3-thiazine-2-thione; 5,6-Dihydro-4H-1,3-thiazine-2-thiol

Physicochemical Properties

1,3-Thiazinane-2-thione exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems. The computed physicochemical properties are presented in Table 2.

Table 2: Physicochemical Properties of 1,3-Thiazinane-2-thione

PropertyValue
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area69.4 Ų
Heavy Atom Count7
Complexity81.8
Exact Mass133.00199157
Monoisotopic Mass133.00199157

The compound has moderate lipophilicity as indicated by its XLogP3 value of 1.2, suggesting reasonable membrane permeability . The presence of one hydrogen bond donor and two hydrogen bond acceptors enables the molecule to participate in hydrogen bonding interactions, which can be important for biological activity and crystal packing arrangements .

Synthesis Methods

Classical Synthesis

The classical synthesis of 1,3-thiazinane-2-thione involves the reaction of 3-aminopropanol derivatives with carbon disulfide under basic conditions. A detailed synthetic procedure reported in the literature is outlined below :

  • Preparation of 3-ammoniopropylsulfate from 3-amino-1-propanol

  • Reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide

  • Isolation and purification of the product

The detailed synthetic protocol involves the following steps:

An oven-dried single-necked 250 mL round-bottomed flask, equipped with a magnetic stirrer, is charged with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL) at room temperature. The resulting solution is stirred at 25 °C for 3 minutes, and neat carbon disulfide (9.6 mL, 160 mmol) is added in one portion. Separately, KOH beads (14.84 g, 265 mmol) are dissolved in deionized water (35 mL), and this solution is added to the reaction mixture. After stirring for 2 hours at room temperature, the mixture is cooled to 0 °C and filtered. The solid is washed with cold water followed by dichloromethane. After drying and further purification, pure 1,3-thiazinane-2-thione is obtained as a crystalline powder .

Solvent-Free Synthesis

A more environmentally friendly approach to synthesizing 1,3-thiazinane-2-thione derivatives has been developed using solvent-free conditions. This method involves the reaction of primary amines with carbon disulfide in the presence of α,β-unsaturated aldehydes, leading to the stereoselective formation of 4-hydroxy-1,3-thiazinane-2-thione derivatives .

This solvent-free approach offers several advantages including:

  • Reduced environmental impact

  • Simplified purification procedures

  • Stereoselective product formation

  • Potential for scale-up

Multicomponent Reaction Approaches

Recent advancements in synthetic methodology have led to the development of multicomponent reactions (MCRs) for the synthesis of thiazinane-2-thione derivatives. One such approach involves the reaction of β-chlorovinyl aldehydes with carbon disulfide and primary amines .

The reaction proceeds under mild conditions using triethylamine as a base and acetonitrile as a solvent at 0 °C. This method produces 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones in excellent yields (up to 90%) .

Another multicomponent synthesis involves the generation of 1-azadienes that subsequently react with carbon disulfide in a formal hetero Diels-Alder reaction to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 1,3-thiazinane-2-thione exhibits characteristic absorption bands that aid in its identification. The key IR absorptions are listed in Table 3.

Table 3: Infrared Spectroscopic Data for 1,3-Thiazinane-2-thione

Wavenumber (cm⁻¹)Assignment
3140N-H stretching
3049, 3000Aromatic C-H stretching
2918, 2848Aliphatic C-H stretching
1543C=S stretching
1426, 1353, 1331C-H bending
1273, 1182, 1084C-N stretching
1011, 897Ring breathing
748, 625C-S stretching

The presence of a strong absorption band at 1543 cm⁻¹ is characteristic of the C=S stretching vibration, which is a key identifying feature of thione-containing compounds .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structural features of 1,3-thiazinane-2-thione. The ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-thiazinane-2-thione in CDCl₃ shows the following characteristic signals :

  • 2.13–2.23 ppm (m, 2H): CH₂ protons at position 5

  • 3.00 ppm (t, J = 6.0 Hz, 2H): CH₂ protons adjacent to sulfur at position 6

  • 3.48 ppm (t, J = 5.6 Hz, 2H): CH₂ protons adjacent to nitrogen at position 4

  • 8.75 ppm (br s, 1H): NH proton

The downfield chemical shift of the NH proton (8.75 ppm) indicates its participation in hydrogen bonding or its deshielding due to the adjacent thione group .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,3-thiazinane-2-thione in CDCl₃ exhibits the following characteristic signals :

  • 20.5 ppm: Carbon at position 5 (CH₂)

  • 30.1 ppm: Carbon at position 6 (CH₂ adjacent to sulfur)

  • 44.3 ppm: Carbon at position 4 (CH₂ adjacent to nitrogen)

  • 194.5 ppm: Carbon at position 2 (C=S)

The significantly downfield chemical shift of the thione carbon (194.5 ppm) is characteristic of the C=S functional group and serves as a diagnostic feature for 1,3-thiazinane-2-thione and its derivatives .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula of 1,3-thiazinane-2-thione. HRMS data using electrospray ionization in positive mode (+ESI) shows a molecular ion peak [M + H]⁺ at m/z 134.0091, which closely matches the calculated value of 134.0093 for C₄H₈NS₂⁺ .

Structure and Conformation

Crystal Structure

X-ray crystallographic studies have provided detailed information about the molecular structure and conformation of 1,3-thiazinane-2-thione in the solid state. In crystal structures, the 1,3-thiazinane ring typically adopts a half-boat conformation, with one carbon atom (often at position 5) deviating from the mean plane formed by the other atoms in the ring .

In a related study of 3-(1-phenylethyl)-1,3-thiazinane-2-thione, the C atom at position 5 was found to deviate by 0.715(2) Å from the mean plane of the remaining five atoms of the ring . This conformation is influenced by both steric factors and electronic effects, including the presence of the C=S bond and the hybridization of the nitrogen atom.

Tautomerism

1,3-Thiazinane-2-thione can exist in tautomeric forms, although the thione form (C=S) is generally more stable than the thiol form (C-SH) in the solid state. This tautomerism is analogous to the behavior observed in related heterocyclic compounds such as the 1,3-thiazine derivatives discussed in the literature .

In some cases, different tautomers can be isolated depending on the physical state of the compound. For instance, in related 1,3-thiazine derivatives, the 1,3-thiazinane isomer may be obtained in the crystal state, while the 1,3-thiazine is the predominant isomer in solution . This tautomeric behavior can significantly influence the reactivity and properties of these compounds.

Chemical Reactivity

N-Acylation Reactions

One of the most well-documented reactions of 1,3-thiazinane-2-thione is N-acylation, which can be achieved using acyl chlorides or carboxylic acids. This transformation provides access to N-acyl thiazinane-2-thione derivatives that have applications in asymmetric synthesis .

Table 4: N-Acylation Reactions of 1,3-Thiazinane-2-thione

Acylating AgentConditionsProductYield (%)
Propionyl chlorideEt₃N, CH₂Cl₂, 0°CN-Propanoyl-1,3-thiazinane-2-thione93
Benzoyl chlorideEt₃N, CH₂Cl₂, rtN-Benzoyl-1,3-thiazinane-2-thione87
4-Methoxybenzoyl chlorideEt₃N, CH₂Cl₂, rtN-(4-Methoxybenzoyl)-1,3-thiazinane-2-thione70
Phenylacetic acidEDC·HCl, DMAP, CH₂Cl₂, rtN-Phenylacetyl-1,3-thiazinane-2-thione71
3-Phenylpropionic acidEDC·HCl, DMAP, CH₂Cl₂, rtN-(3-Phenylpropanoyl)-1,3-thiazinane-2-thione68

The N-acylation can be performed using two general approaches :

  • Reaction with acyl chlorides in the presence of triethylamine in dichloromethane, which can provide yields up to 93%

  • Coupling with carboxylic acids using EDC·HCl and catalytic DMAP, which provides yields of 68-71%

A typical procedure for the acylation with propionyl chloride involves treating 1,3-thiazinane-2-thione with triethylamine in dichloromethane at 0°C, followed by careful addition of propionyl chloride. After workup and purification, N-propanoyl-1,3-thiazinane-2-thione is obtained as a yellow-orange oil .

Alkylation Reactions

1,3-Thiazinane-2-thione can undergo alkylation reactions, particularly at the nitrogen atom. For example, the reaction with alkyl halides such as benzyl chlorides can lead to N-benzylated derivatives. A specific example is the synthesis of 3-(4-chlorobenzyl)-1,3-thiazinane-2-thione (CAS: 64067-76-1), which has potential applications in medicinal chemistry .

The alkylation typically proceeds through activation of 1,3-thiazinane-2-thione with a base such as sodium hydride or potassium hydroxide, followed by reaction with the alkylating agent .

Reactions with Dibromides

Treatment of 1,3-thiazinane-2-thione with dibromides in the presence of a base such as KOH leads to substitution products. This reaction involves the activation of the thiazinane-2-thione by solid KOH in ethanol, followed by reaction with various dibromides .

The general procedure involves:

  • Activation of 1,3-thiazinane-2-thione with KOH in anhydrous ethanol

  • Addition of the dibromide solution in ethanol

  • Filtration and purification of the precipitate formed

This approach provides a versatile method for introducing various substituents onto the 1,3-thiazinane-2-thione scaffold .

Applications

Synthetic Applications

1,3-Thiazinane-2-thione serves as a valuable synthetic intermediate in organic chemistry, with particular utility in asymmetric synthesis. The N-acylated derivatives of 1,3-thiazinane-2-thione can function as chiral auxiliaries in stereoselective transformations .

The compound also contains an endocyclic dithiocarbamate group, which has applications in:

  • Protecting group chemistry

  • Radical chain transfer agents for RAFT polymerization

  • Precursors for the synthesis of thioureas, amidines, and guanidines

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